Cas no 1592004-78-8 (5-Bromomethyl-6-fluoro-1H-benzimidazole)
5-Bromomethyl-6-fluoro-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 5-Bromomethyl-6-fluoro-1H-benzimidazole
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- Inchi: 1S/C8H6BrFN2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2,4H,3H2,(H,11,12)
- InChI Key: INNQDFHMNTVJCM-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC2=C(C=1)NC=N2)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- XLogP3: 2.1
- Topological Polar Surface Area: 28.7
5-Bromomethyl-6-fluoro-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061002249-250mg |
5-Bromomethyl-6-fluoro-1H-benzimidazole |
1592004-78-8 | 98% | 250mg |
762.80 USD | 2021-06-01 | |
| Alichem | A061002249-500mg |
5-Bromomethyl-6-fluoro-1H-benzimidazole |
1592004-78-8 | 98% | 500mg |
1,186.41 USD | 2021-06-01 | |
| Alichem | A061002249-1g |
5-Bromomethyl-6-fluoro-1H-benzimidazole |
1592004-78-8 | 98% | 1g |
1,921.90 USD | 2021-06-01 |
5-Bromomethyl-6-fluoro-1H-benzimidazole Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 5-Bromomethyl-6-fluoro-1H-benzimidazole
Introduction to 5-Bromomethyl-6-fluoro-1H-benzimidazole (CAS No. 1592004-78-8)
5-Bromomethyl-6-fluoro-1H-benzimidazole, identified by its Chemical Abstracts Service (CAS) number 1592004-78-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzimidazole family, a class of molecules known for their broad spectrum of biological activities and therapeutic potential. The presence of both bromomethyl and fluoro substituents in its structure imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The benzimidazole core is a privileged scaffold in drug discovery, with numerous approved drugs featuring this motif. Its aromaticity and ability to form hydrogen bonds make it an ideal candidate for binding to biological targets such as enzymes and receptors. The bromomethyl group at the 5-position enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are crucial for further functionalization. On the other hand, the fluoro substituent at the 6-position can modulate the pharmacokinetic properties of derived compounds, including their metabolic stability and cell membrane permeability.
In recent years, 5-Bromomethyl-6-fluoro-1H-benzimidazole has been extensively studied for its role in developing novel therapeutic agents. One of the most promising applications is in the field of anticancer research. Benzimidazole derivatives have shown efficacy against various types of cancer by inhibiting key signaling pathways involved in tumor growth and progression. The bromomethyl group allows for facile introduction of additional functional groups, enabling the design of molecules that can selectively target cancer cells. For instance, researchers have utilized this compound to synthesize benzimidazole-based inhibitors of kinases and other enzymes overexpressed in tumors.
Moreover, the fluoro substituent has been strategically incorporated into drug candidates to improve their bioavailability and reduce off-target effects. Fluorine atoms can influence metabolic pathways, leading to enhanced drug half-lives and increased potency. A notable example is the development of fluorinated benzimidazoles as protease inhibitors, which have demonstrated significant activity against viruses and cancer cells. The combination of bromomethyl and fluoro groups in 5-Bromomethyl-6-fluoro-1H-benzimidazole provides a versatile platform for generating a diverse library of compounds with tailored biological activities.
Another area where this compound has shown promise is in antimicrobial research. Antibiotic resistance poses a major global health challenge, necessitating the discovery of novel antimicrobial agents. Benzimidazole derivatives have exhibited activity against Gram-positive and Gram-negative bacteria, as well as fungi. The bromomethyl group enables further derivatization to create molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. Recent studies have highlighted the potential of 5-Bromomethyl-6-fluoro-1H-benzimidazole as a precursor for synthesizing novel antibiotics with improved efficacy against resistant strains.
The compound's utility extends beyond oncology and antimicrobial applications. It has been explored in the development of central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier. Benzimidazole-based ligands have shown promise as serotonin receptor modulators, which are relevant in treating neurological disorders such as depression and anxiety. The bromomethyl group allows for modifications that can fine-tune receptor binding affinity, while the fluoro substituent enhances metabolic stability, ensuring prolonged therapeutic effects.
In addition to its therapeutic applications, 5-Bromomethyl-6-fluoro-1H-benzimidazole serves as a key intermediate in agrochemical research. Benzimidazole derivatives are known for their herbicidal and pesticidal properties, making them valuable in crop protection strategies. The structural features of this compound enable the synthesis of molecules that can selectively inhibit weed growth or target pest insects without harming beneficial organisms. This aligns with the growing demand for sustainable agricultural practices that minimize environmental impact.
The synthetic versatility of 5-Bromomethyl-6-fluoro-1H-benzimidazole is another critical factor contributing to its widespread use. The bromomethyl group can undergo various reactions such as alkylation, arylation, and thiol addition, allowing for extensive structural diversification. Similarly, the fluoro substituent can participate in nucleophilic aromatic substitution reactions, enabling further derivatization into more complex scaffolds. These attributes make it an indispensable tool for medicinal chemists seeking to develop novel drug candidates.
Recent advances in computational chemistry have further enhanced the utility of 5-Bromomethyl-6-fluoro-1H-benzimidazole in drug design. Molecular modeling studies have identified optimal substitution patterns on this scaffold that maximize binding affinity to biological targets. These insights have guided rational drug design efforts, leading to the discovery of high-affinity inhibitors with improved pharmacological profiles. Additionally, virtual screening techniques have been employed to rapidly identify promising derivatives from large libraries generated using this intermediate.
The future prospects of 5-Bromomethyl-6-fluoro-1H-benzimidazole are vast and multifaceted. Ongoing research aims to expand its applications into emerging therapeutic areas such as immunotherapy and anti-inflammatory drug development. The ability to modify its structure systematically allows for tailoring its properties to meet specific biological requirements. As our understanding of disease mechanisms continues to evolve, so too will the demand for innovative molecular tools like this compound.
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